(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
CAS No.: 488137-20-8
Cat. No.: VC5239521
Molecular Formula: C15H10ClN3O
Molecular Weight: 283.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488137-20-8 |
|---|---|
| Molecular Formula | C15H10ClN3O |
| Molecular Weight | 283.72 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C15H10ClN3O/c16-13-6-2-1-5-11(13)9-12(10-17)15(20)19-14-7-3-4-8-18-14/h1-9H,(H,18,19,20)/b12-9+ |
| Standard InChI Key | QNXDWKVJTXQCKH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)Cl |
Introduction
(E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is an organic compound belonging to the class of cyanoacrylamides. This compound is characterized by its conjugated structure, which includes a cyano group (-CN), a chlorophenyl moiety, and a pyridinyl group. Such compounds are often investigated for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Chemical Information
The molecular structure of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is defined by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C15H10ClN3O |
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide |
| Functional Groups | Cyano (-CN), Chlorophenyl, Pyridinyl, Amide (-CONH-) |
| Conjugation | Contains extended π-conjugation across the molecule |
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction between a chlorobenzaldehyde derivative and a cyanoacetamide derivative in the presence of a base. The reaction proceeds as follows:
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Step 1: Preparation of the starting materials:
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2-Chlorobenzaldehyde and pyridin-2-ylamine are commonly used precursors.
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Step 2: Condensation:
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The aldehyde reacts with cyanoacetamide to form the intermediate.
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Step 3: Cyclization or conjugation:
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Under appropriate conditions, the intermediate undergoes cyclization or further conjugation to yield the final product.
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This reaction is often catalyzed by mild bases like piperidine or triethylamine in solvents such as ethanol.
Spectroscopic Characterization
To confirm the structure of (E)-3-(2-chlorophenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide, spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra reveal signals corresponding to aromatic protons, amide hydrogen, and the nitrile carbon.
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Infrared Spectroscopy (IR):
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A strong absorption band around 2200 cm indicates the presence of the nitrile group.
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Amide stretching vibrations appear near 1650 cm.
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Mass Spectrometry (MS):
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The molecular ion peak at confirms the molecular weight.
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UV-Vis Spectroscopy:
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The compound exhibits absorbance in the UV region due to its conjugated system.
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Biological Activity
Compounds with similar structures have been extensively studied for their biological activities:
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Anti-inflammatory Potential:
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Anticancer Properties:
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Antiviral Applications:
Applications in Drug Design
Due to its structural features, this compound holds promise as a scaffold for drug discovery:
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The pyridinyl group can enhance solubility and binding affinity.
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The chlorophenyl moiety contributes to hydrophobic interactions with biological targets.
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The cyano group can act as an electrophilic site for covalent interactions.
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